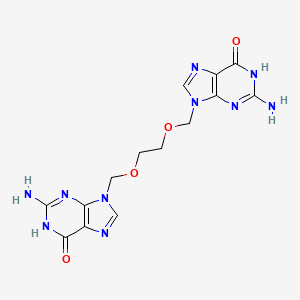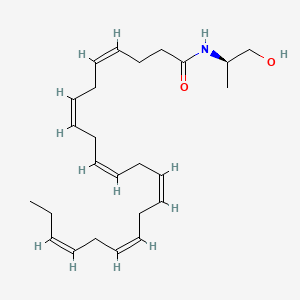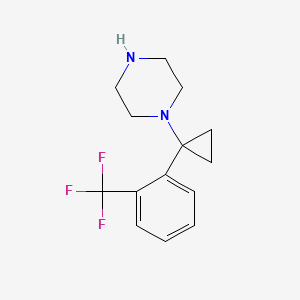
1-(1-(2-(Trifluorométhyl)phényl)cyclopropyl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is a chemical compound with the molecular formula C14H18ClF3N2 . It has an average mass of 306.754 Da and a mono-isotopic mass of 306.111053 Da . It is a versatile compound with potential applications in scientific research, from drug development to material science.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the cyclopropyl group .Applications De Recherche Scientifique
Inhibiteurs de Kinase
Le groupe trifluorométhyle dans ce composé contribue à son potentiel en tant qu'inhibiteur de kinase. Les inhibiteurs de kinase sont importants dans le traitement des cancers car ils peuvent interférer avec les voies de signalisation qui favorisent la croissance et la prolifération tumorale. La présence du cycle pipérazine offre un groupe basique et hydrophile qui peut être optimisé pour de meilleures propriétés pharmacocinétiques .
Modulateurs de Récepteurs
Ce composé peut agir comme un modulateur de récepteur en raison de ses caractéristiques structurelles. Les modulateurs de récepteurs ont des applications thérapeutiques dans les troubles neurologiques, où ils peuvent influencer l'activité des neurotransmetteurs. La partie pipérazine sert d'échafaudage pour organiser les groupes pharmacophores pour l'interaction avec les macromolécules cibles .
Méthodologies de Synthèse
En chimie de procédé, la réactivité chimique du composé facilite son incorporation dans des molécules plus complexes. Il est souvent utilisé dans des méthodologies de synthèse telles que l'amination de Buchwald–Hartwig, la substitution nucléophile aromatique et l'amination réductrice, qui sont cruciales pour la découverte et le développement de médicaments .
Optimisation des Propriétés Pharmacocinétiques
Le cycle pipérazine dans le composé est utilisé pour optimiser les propriétés pharmacocinétiques des médicaments. Cela comprend l'amélioration de la solubilité, de la distribution, du métabolisme et des caractéristiques d'excrétion, qui sont essentielles pour l'efficacité et la sécurité des produits pharmaceutiques .
Caractéristiques Structurelles et Conformationnelles
Les caractéristiques structurelles et conformationnelles du composé le rendent précieux dans la conception de médicaments avec des affinités de liaison spécifiques. Ses composants cyclopropyle et pipérazine peuvent être utilisés pour affiner l'interaction avec les cibles biologiques, améliorant la sélectivité et la puissance des médicaments .
Découverte de Médicaments
Le composé est un intermédiaire clé dans la synthèse de diverses molécules bioactives. Sa polyvalence dans la découverte de médicaments est attribuée à la facilité avec laquelle il peut être modifié et incorporé dans différentes classes thérapeutiques, ce qui en fait un outil précieux pour les chimistes médicinaux .
Neuropharmacologie
En neuropharmacologie, les dérivés du composé peuvent être explorés pour leurs effets sur le système nerveux central. Ils pourraient être prometteurs dans le développement de traitements pour les maladies psychiatriques et neurodégénératives en modulant les systèmes de neurotransmetteurs .
Réactivité Chimique et Utilisation de Synthons
La réactivité chimique de ce composé en fait un synthon utile en synthèse organique. Il peut être employé dans diverses réactions pour créer une large gamme de médicaments contenant de la pipérazine, soulignant son importance dans l'industrie pharmaceutique .
Mécanisme D'action
While the specific mechanism of action for “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is not explicitly stated in the literature, piperazine compounds are known for their anthelmintic action. They generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Analyse Biochimique
Biochemical Properties
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, influencing the release and uptake of serotonin in the brain . This interaction is crucial for understanding its potential effects on mood and behavior. Additionally, the compound may interact with other neurotransmitter systems, such as dopamine and norepinephrine, further highlighting its importance in biochemical studies .
Cellular Effects
The effects of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and cellular metabolism. Furthermore, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These cellular effects are essential for understanding the broader implications of this compound in biological systems.
Molecular Mechanism
At the molecular level, 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, leading to the activation or inhibition of these receptors . This binding interaction can result in changes in intracellular signaling cascades, ultimately affecting gene expression and protein synthesis. Additionally, the compound may inhibit or activate certain enzymes, further influencing cellular processes . Understanding these molecular mechanisms is crucial for elucidating the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, including seizures and neurotoxicity . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound in preclinical studies.
Metabolic Pathways
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Transport and Distribution
The transport and distribution of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Understanding its transport and distribution is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence its activity and function, further highlighting the importance of understanding its distribution within cells.
Propriétés
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLZUUBJCAEXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743221 |
Source


|
| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-33-6 |
Source


|
| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
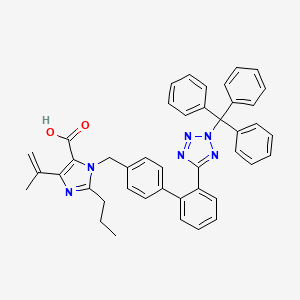
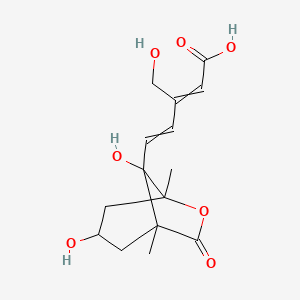

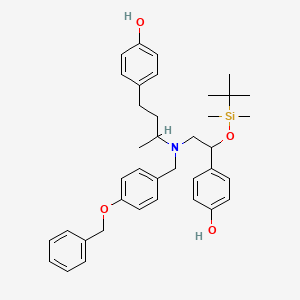
![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)



